molecular formula C4H7NaO2 B1324542 Sodium butyrate-13C4 CAS No. 312623-84-0

Sodium butyrate-13C4

Cat. No.: B1324542
CAS No.: 312623-84-0
M. Wt: 114.058 g/mol
InChI Key: MFBOGIVSZKQAPD-UJNKEPEOSA-M
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Description

Chemical Identity and Classification

Sodium butyrate carbon-13 labeled represents a sophisticated isotopically enriched derivative of the naturally occurring short-chain fatty acid salt sodium butyrate. The compound maintains the fundamental chemical structure of its non-labeled counterpart while incorporating carbon-13 isotopes at specific positions within the molecular framework. This isotopic modification transforms the compound into a powerful analytical tool without altering its basic biochemical properties or biological activity.

The chemical identity of sodium butyrate carbon-13 labeled is precisely defined through its systematic nomenclature and standardized chemical identifiers. The compound bears the Chemical Abstracts Service registry number 312623-84-0, distinguishing it from the unlabeled sodium butyrate which carries the registry number 156-54-7. This distinct identification system ensures accurate specification and procurement of the isotopically labeled variant in research applications.

The molecular formula for sodium butyrate carbon-13 labeled is expressed as carbon-13 carbon hydrogen three carbon-13 carbon hydrogen two carbon-13 carbon oxygen two sodium, reflecting the systematic incorporation of carbon-13 isotopes throughout the butyrate backbone. The compound's molecular weight is calculated at 114.06 daltons, representing an increase of approximately 4 daltons compared to the non-labeled variant due to the presence of four carbon-13 atoms replacing the naturally abundant carbon-12 isotopes.

Property Specification
Chemical Abstracts Service Number 312623-84-0
Molecular Formula Carbon-13 Carbon Hydrogen Three Carbon-13 Carbon Hydrogen Two Carbon-13 Carbon Oxygen Two Sodium
Molecular Weight 114.06 daltons
Physical Form Solid crystalline powder
Isotopic Purity 99 atom percent carbon-13

The compound is systematically classified as a stable isotope labeled analytical standard within the broader category of isotopically enriched organic sodium salts. This classification reflects both its chemical nature as a salt of butyric acid and its specialized function as a tracer molecule in analytical applications. The compound falls under various regulatory and commercial classifications, including the Harmonized System Code for international trade and specific product categories for research chemicals.

Isotopic Characteristics and Significance

The isotopic characteristics of sodium butyrate carbon-13 labeled represent its most distinguishing and scientifically valuable features. The compound incorporates four carbon-13 atoms in place of the naturally occurring carbon-12 isotopes, creating a mass shift of exactly four daltons that enables precise analytical detection and quantification. This isotopic enrichment is achieved through synthetic methods that ensure uniform distribution of the carbon-13 label throughout the butyrate molecule, typically achieving isotopic purity levels of 99 atom percent.

The significance of this isotopic labeling extends far beyond simple molecular identification. The carbon-13 isotopes serve as permanent, non-radioactive tracers that allow researchers to follow the metabolic fate of butyrate through complex biological systems. Unlike radioactive tracers, carbon-13 labeled compounds present no radiation hazards and maintain indefinite stability under normal storage conditions, making them ideal for long-term studies and repeated experiments.

The mass spectroscopic signature of sodium butyrate carbon-13 labeled provides unambiguous identification in analytical systems. Mass spectrometry analysis reveals characteristic isotopomer patterns that reflect the incorporation of carbon-13 atoms, with the molecular ion appearing at mass-to-charge ratio 114 compared to 110 for the unlabeled compound. This mass shift enables researchers to distinguish between endogenous butyrate and the administered tracer compound with exceptional precision and sensitivity.

Isotopic Feature Specification
Number of Carbon-13 Labels 4
Mass Shift +4 daltons
Isotopic Purity 99 atom percent
Label Stability Permanent under normal conditions
Detection Method Mass spectrometry

The analytical significance of the isotopic labeling becomes particularly evident in metabolic flux studies where researchers track the incorporation of carbon-13 labeled carbons into downstream metabolites. Recent investigations have demonstrated that sodium butyrate carbon-13 labeled undergoes rapid beta-oxidation to produce acetyl coenzyme A labeled with two carbon-13 atoms, which subsequently enters the tricarboxylic acid cycle and contributes to various biosynthetic pathways. This metabolic transformation can be precisely monitored through the appearance of characteristic isotopomer patterns in metabolic intermediates and end products.

Historical Development in Isotope Labeling Research

The development of sodium butyrate carbon-13 labeled represents a significant milestone in the broader historical evolution of stable isotope tracer methodology. The foundations for this technology were established in the early twentieth century through pioneering work on isotope discovery and characterization. The initial recognition of isotopes emerged from the work of Frederick Soddy, who coined the term "isotope" in 1913 to describe atoms of the same element with different atomic weights.

The practical application of stable isotopes in biological research began to take shape in the 1930s with the isolation and concentration of deuterium by Harold Urey and his colleagues. This breakthrough demonstrated the feasibility of using stable isotopes as tracers in biological systems, paving the way for subsequent developments in carbon-13 and nitrogen-15 labeling methodologies. The development of mass spectrometry as an analytical tool proved crucial for the advancement of isotope tracer research, as it provided the sensitivity and specificity needed to detect and quantify isotopically labeled compounds in complex biological matrices.

The specific development of carbon-13 labeled fatty acids and their salts emerged as part of the broader expansion of stable isotope applications in metabolic research during the latter half of the twentieth century. Early applications focused on understanding fatty acid synthesis and degradation pathways, with researchers recognizing the potential of isotopically labeled substrates to provide detailed insights into metabolic flux and regulation. The development of sodium butyrate carbon-13 labeled specifically addressed the growing interest in short-chain fatty acid metabolism and its role in cellular energy production and gene regulation.

The historical significance of isotope labeling research extends beyond individual compound development to encompass fundamental advances in our understanding of biological metabolism. Early stable isotope studies provided the first direct evidence for the dynamic nature of biological molecules, overturning previous assumptions about the static nature of cellular components. These investigations revealed that proteins, lipids, and other cellular constituents undergo continuous synthesis and degradation, even in apparently stable biological systems.

Historical Milestone Year Significance
Isotope concept introduced 1913 Foundation for isotope science
Deuterium isolation 1932 First practical stable isotope tracer
Carbon-13 application development 1930s-1940s Expansion of tracer methodology
Mass spectrometry advancement 1940s-1950s Enhanced analytical capabilities
Metabolic flux methodology 1960s-1970s Quantitative pathway analysis

Relationship to Non-labeled Sodium Butyrate

Sodium butyrate carbon-13 labeled maintains a fundamental chemical and biological relationship with its non-labeled counterpart while offering distinct analytical advantages through isotopic modification. The unlabeled sodium butyrate, bearing Chemical Abstracts Service number 156-54-7, serves as the parent compound from which the isotopically enriched variant is derived. Both compounds share identical chemical structures, differing only in the isotopic composition of their carbon atoms, which ensures that biological activity and metabolic pathways remain unaltered by the labeling process.

The chemical properties of both labeled and unlabeled sodium butyrate are essentially identical under normal physiological conditions. Both compounds exist as white, crystalline solids that demonstrate excellent water solubility and similar melting points around 250-253 degrees Celsius. The sodium salt form ensures stability and facilitates handling in aqueous biological systems, making both variants suitable for cell culture and in vivo applications.

The key distinction between labeled and unlabeled sodium butyrate lies in their analytical detectability and quantification capabilities. While unlabeled sodium butyrate can be measured through various analytical methods, the presence of endogenous butyrate in biological systems often complicates accurate quantification of administered compound. The isotopic labeling of sodium butyrate carbon-13 labeled provides a unique mass spectroscopic signature that enables unambiguous distinction from endogenous pools, allowing for precise tracking of exogenously administered material.

Comparative Aspect Unlabeled Sodium Butyrate Sodium Butyrate Carbon-13 Labeled
Chemical Abstracts Service Number 156-54-7 312623-84-0
Molecular Weight 110.09 daltons 114.06 daltons
Biological Activity Standard activity Identical to unlabeled
Analytical Detection Standard methods Mass spectrometry with isotope distinction
Research Applications General studies Tracer and flux analysis

Recent research applications have demonstrated the complementary relationship between labeled and unlabeled sodium butyrate in comprehensive metabolic studies. Investigators frequently employ both compounds in parallel experiments, using the unlabeled variant to establish baseline metabolic conditions and the labeled version to trace specific pathway contributions and flux rates. This combined approach provides a more complete understanding of butyrate metabolism than either compound could offer independently, highlighting the synergistic value of isotopic labeling in advancing metabolic research.

Properties

IUPAC Name

sodium;(1,2,3,4-13C4)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1+1,2+1,3+1,4+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBOGIVSZKQAPD-UJNKEPEOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2][13CH2][13C](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635681
Record name Sodium (~13~C_4_)butanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.058 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312623-84-0
Record name Sodium (~13~C_4_)butanoate
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URL https://comptox.epa.gov/dashboard/DTXSID70635681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 312623-84-0
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium butyrate-13C4 is synthesized by reacting butyric acid-13C4 with sodium hydroxide. The reaction typically involves the dropwise addition of butyric acid-13C4 to an aqueous solution of sodium hydroxide under controlled conditions to ensure complete neutralization and formation of the sodium salt .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure high isotopic purity (99 atom % 13C) and consistency in the final product .

Chemical Reactions Analysis

β-Oxidation to Acetyl-CoA

Sodium butyrate-¹³C₄ undergoes β-oxidation in biological systems, breaking down into two acetyl-CoA molecules. This reaction is central to energy metabolism and has been validated through isotopic tracing in Drosophila melanogaster and bacterial models:

Key Findings :

  • In Drosophila heads, ¹³C₄-labeled butyrate rapidly incorporated into acetyl-CoA, with 13C₂-acetyl-CoA levels increasing by 35% within 20 minutes and 58% at 60 minutes .

  • Subsequent entry into the tricarboxylic acid (TCA) cycle led to progressive labeling of citrate (M 2\text{M 2}: 22% at 20 min; M 4\text{M 4}: 18% at 60 min) and α-ketoglutarate (M 2\text{M 2}: 15% at 20 min; M 4\text{M 4}: 12% at 60 min) .

Reaction Pathway :

Butyrate C β oxidation2Acetyl CoA C TCA cycleCO2+ATP+NADH\text{Butyrate C }\xrightarrow{\beta \text{ oxidation}}2\,\text{Acetyl CoA C }\xrightarrow{\text{TCA cycle}}\text{CO}_2+\text{ATP}+\text{NADH}

Reverse Metabolic Incorporation in Clostridioides difficile

Exogenous sodium butyrate-¹³C₄ is internalized by C. difficile and drives reverse reactions in butyrogenic pathways, despite being energetically unfavorable:

Observed Metabolites :

Intermediate ¹³C-Labeled Abundance (vs. Control)
Butyryl-CoA3.2-fold increase
Crotonyl-CoA2.8-fold increase
3-Hydroxybutyryl-CoA2.5-fold increase

Implications :
The accumulation of labeled intermediates suggests competition between endogenous and exogenous butyrate metabolism, impairing bacterial fitness in butyrate-rich environments .

Oxidation and Reduction Reactions

While primarily studied in metabolic contexts, sodium butyrate-¹³C₄ participates in redox reactions under controlled laboratory conditions:

Oxidation :

Butyrate C +6O24CO2+4H2O(ΔG=2,460kJ mol)[6]\text{Butyrate C }+6\,\text{O}_2\rightarrow 4\,\text{CO}_2+4\,\text{H}_2\text{O}\quad (\Delta G^\circ =-2,460\,\text{kJ mol})[6]

  • Requires oxidizers like potassium permanganate (KMnO4\text{KMnO}_4) or chromium trioxide (CrO3\text{CrO}_3) in acidic conditions.

Reduction :

Butyrate C +4H2Butanol C +2H2O[6]\text{Butyrate C }+4\,\text{H}_2\rightarrow \text{Butanol C }+2\,\text{H}_2\text{O}[6]

  • Catalyzed by LiAlH4\text{LiAlH}_4 or NaBH4\text{NaBH}_4 in anhydrous solvents.

Histone Deacetylase (HDAC) Inhibition

Though not a classical chemical reaction, sodium butyrate-¹³C₄ alters epigenetic regulation by inhibiting HDACs, leading to:

  • Hyperacetylation of histones (50%\geq 50\% increase in H3K9ac).

  • Upregulation of genes involved in apoptosis and differentiation .

Comparative Analysis of Reaction Types

Reaction Type Conditions Major Products Biological Relevance
β-OxidationMitochondrial matrix, aerobicAcetyl-CoA, ATPEnergy production
Reverse butyrogenesisBacterial cytosol, anaerobicButyryl-CoA, Crotonyl-CoAMetabolic competition
OxidationAcidic, KMnO4\text{KMnO}_4/CrO3\text{CrO}_3CO2\text{CO}_2, H2O\text{H}_2\text{O}Detoxification
ReductionAnhydrous, LiAlH4\text{LiAlH}_4Butanol-¹³C₄Industrial synthesis

Scientific Research Applications

Chemical Research Applications

Sodium butyrate-13C4 serves as a vital tracer in chemical reactions, enabling researchers to study reaction mechanisms and pathways. The stable isotope labeling facilitates the tracking of carbon atoms in complex biochemical processes.

Key Applications:

  • Tracer Studies: Used to elucidate metabolic pathways and reaction mechanisms.
  • Quantitative NMR Spectroscopy: Employed for isotopic profiling, providing insights into the chemical history of compounds .

Biological Research Applications

In biological contexts, this compound is instrumental in studying metabolic pathways, particularly those involving gut microbiota and short-chain fatty acids. Its incorporation into cellular metabolism has been extensively documented.

Case Study: Drosophila melanogaster

  • Study Findings: When exposed to this compound, a significant increase in oxygen consumption was observed, indicating enhanced metabolic activity. The compound was rapidly incorporated into key metabolites involved in the TCA cycle via β-oxidation .

Table 1: Metabolic Incorporation of this compound

Time PointMetabolite13C Incorporation (%)
0 minAcetyl-CoALow
20 minAcetyl-CoAModerate
60 minAcetyl-CoAHigh
20 minTCA Cycle MetabolitesSignificant

Medical Research Applications

This compound has demonstrated therapeutic potential in various medical conditions, including inflammatory bowel diseases and cancer. Its role as a histone deacetylase inhibitor contributes to its effects on gene expression and cellular differentiation.

Key Findings:

  • Inflammatory Bowel Disease: Sodium butyrate supplementation has been shown to alleviate intestinal injury and restore microbial flora balance in animal models .
  • Cancer Research: The compound induces apoptosis in cancer cells, making it a candidate for therapeutic applications .

Table 2: Therapeutic Effects of this compound

ConditionMechanism of ActionOutcome
Inflammatory Bowel DiseaseReduces inflammation, restores gut microbiotaImproved intestinal health
CancerInduces cell differentiation and apoptosisReduced tumor growth

Industrial Applications

In industrial settings, this compound is utilized for synthesizing labeled compounds for research and development purposes. Its unique isotopic labeling enhances the quality control processes for pharmaceuticals and other high-value chemicals.

Applications Include:

  • Pharmaceutical Development: Used to track the synthesis pathways of active pharmaceutical ingredients.
  • Quality Control: Employed in assessing the authenticity of drug compounds through isotopic analysis .

Mechanism of Action

Sodium butyrate-13C4 exerts its effects primarily through the inhibition of histone deacetylases (HDACs). This inhibition leads to histone hyperacetylation, resulting in changes in gene expression. The compound affects various molecular targets and pathways, including those involved in inflammation, cell cycle regulation, and apoptosis .

Comparison with Similar Compounds

Isotopologues of Sodium Butyrate

Sodium butyrate-¹³C₄ is one of several isotopically labeled variants. Key differences include:

Table 1: Comparison of Sodium Butyrate Isotopologues
Compound Name Molecular Formula CAS Number ¹³C Labeling Positions Key Applications
Sodium butyrate-¹³C₄ ¹³CH₃¹³CH₂¹³CH₂¹³COONa 312623-84-0 C1, C2, C3, C4 Comprehensive metabolic flux analysis
Sodium butyrate-1-¹³C CH₃CH₂CH₂¹³COONa 292656 C4 Targeted analysis of carboxyl-group metabolism
Sodium butyrate-2,4-¹³C₂ CH₃¹³CH₂CH₂¹³COONa 286367-68-8 C2, C4 Partial pathway tracing (e.g., β-oxidation)
Sodium butyrate-4-¹³C CH₃CH₂CH₂¹³COONa 492019 C4 Short-chain fatty acid (SCFA) absorption studies

Key Findings :

  • Full-Labeled (¹³C₄) : Provides complete carbon tracing in metabolic networks, as demonstrated in Drosophila studies where ¹³C₄-labeled butyrate was incorporated into TCA cycle intermediates .
  • Partial Labeling (e.g., ¹³C₂) : Reduces cost and complexity for specific applications. For example, 2,4-¹³C₂ labeling is optimal for studying butyrate’s conversion to acetyl-CoA .
  • Single-Label (¹³C1) : Useful for isolating metabolic steps, such as butyrate’s oxidation in the liver .

Structurally Related Compounds

Sodium DL-3-Hydroxybutyrate-¹³C₄

This compound (CAS 606030) substitutes a hydroxyl group at the C3 position, altering its metabolic fate. Unlike butyrate, it participates in ketone body metabolism and is used in studies of energy utilization in the brain .

Sodium Acetate-¹³C₂

A shorter-chain SCFA isotopologue (C₂), sodium acetate-¹³C₂ (CAS 27929-3) is used to study acetate’s role in lipid synthesis and acetylation reactions. Unlike butyrate, it lacks anti-inflammatory HDAC inhibitory effects .

Sodium Stearate

A long-chain fatty acid salt (C₁₈), sodium stearate (CAS S1447) is structurally distinct but shares applications in lipid metabolism research. It lacks the isotopic labeling and epigenetic activity of sodium butyrate-¹³C₄ .

Analytical and Practical Considerations

  • Sensitivity : Sodium butyrate-¹³C₄’s full labeling enhances detection sensitivity in LC-MS compared to partially labeled variants .
  • Cost : Partial isotopologues (e.g., ¹³C₂) are less expensive (~$300–400 per 100 mg) than ¹³C₄ ($528 per 100 mg) .
  • Stability : All sodium butyrate isotopologues are stable at -80°C, but unlabeled forms degrade faster in aqueous solutions .

Biological Activity

Sodium butyrate-13C4 is a stable isotope-labeled form of sodium butyrate, a short-chain fatty acid (SCFA) that plays significant roles in metabolism and cellular function. This article explores its biological activity, focusing on its metabolic incorporation, effects on cellular processes, and implications in various biological systems.

Overview of this compound

Sodium butyrate (NaBu) is known for its role as a histone deacetylase inhibitor (HDACi) and its involvement in energy metabolism. The introduction of the 13C4 label allows researchers to trace its metabolic pathways more accurately, providing insights into its biological functions.

Metabolic Incorporation

Recent studies have demonstrated that this compound is rapidly incorporated into various metabolic pathways in different organisms.

  • In Drosophila melanogaster : Continuous exposure to 15 mM this compound resulted in significant incorporation into the tricarboxylic acid (TCA) cycle metabolites. After just 20 minutes, there was nearly 100% incorporation of heavy-labeled carbons into butyric acid and butyryl-CoA, indicating that sodium butyrate can serve as a substrate for mitochondrial metabolism .
  • In Clostridium difficile : this compound was shown to enter the cells and be metabolized into intracellular pools of butyryl-CoA and crotonyl-CoA. This process appears to drive butyrogenic reactions in reverse, potentially impacting the fitness of C. difficile in environments rich in butyrate .

Effects on Cellular Processes

This compound exhibits diverse effects on cellular growth and differentiation:

  • Cell Proliferation and Apoptosis : In human cervix tumor cells, sodium butyrate has been observed to decrease cell proliferation at concentrations ranging from 0.005 mM to 0.50 mM without inducing cell death. However, concentrations above 0.50 mM lead to significant cell death after prolonged exposure . The compound also induces cell cycle arrest in the G0/G1 phase while increasing pro-apoptotic markers such as Bak .
  • Histone Acetylation : As an HDAC inhibitor, sodium butyrate increases histone acetylation levels, which can influence gene expression. Higher doses correlate with increased acetylation and decreased cell proliferation, particularly under conditions that mimic the Warburg effect seen in cancer cells .

Table 1: Summary of Biological Effects of this compound

EffectConcentration RangeObserved OutcomeReference
Cell Proliferation0.005 mM - 0.50 mMDecreased proliferation
Cell Death>0.50 mMInduced apoptosis
Histone AcetylationVariesIncreased acetylation
Metabolic IncorporationContinuous exposureHigh incorporation into TCA cycle
Effects on C. difficile25 mMIncreased intracellular butyryl-CoA

Q & A

Q. What are the key considerations for synthesizing sodium butyrate-¹³C₄ with high isotopic purity?

Sodium butyrate-¹³C₄ is typically synthesized via carboxylation of labeled precursors or enzymatic methods to ensure ¹³C incorporation at specific positions. Isotopic purity (>99 atom % ¹³C) must be validated using nuclear magnetic resonance (NMR) spectroscopy or high-resolution mass spectrometry (HRMS). Researchers should report synthesis conditions (e.g., solvent, temperature, catalyst) and purification steps (e.g., recrystallization, chromatography) to ensure reproducibility .

Q. How can researchers confirm the structural integrity and isotopic labeling accuracy of sodium butyrate-¹³C₄?

NMR spectroscopy is the gold standard for verifying ¹³C labeling positions (e.g., ¹³C peaks at δ 22–25 ppm for butyrate carbons). For quantitative analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards can detect impurities or unlabeled species. Researchers should include spectral data in appendices to support claims .

Q. What experimental designs are appropriate for initial in vitro studies using sodium butyrate-¹³C₄?

Dose-response studies in cell cultures (e.g., 0.1–5 mM) should assess metabolic effects (e.g., histone deacetylase inhibition, butyrate uptake). Include controls with unlabeled sodium butyrate to distinguish isotopic effects. Use isotopically labeled media to avoid confounding results from exogenous carbon sources .

Advanced Research Questions

Q. How can sodium butyrate-¹³C₄ be integrated into stable isotope-resolved metabolomics (SIRM) to trace butyrate flux in complex biological systems?

SIRM workflows require:

  • Pulse-chase experiments : Track ¹³C incorporation into metabolites (e.g., acetyl-CoA, TCA intermediates) via LC-MS or gas chromatography-MS.
  • Compartmental modeling : Use software like INCA to quantify metabolic flux.
  • Data normalization : Correct for natural abundance ¹³C and isotopic dilution. Contradictions in flux data may arise from tissue-specific uptake rates or microbial interference; replicate studies and multivariate analysis are critical .

Q. What strategies resolve discrepancies in sodium butyrate-¹³C₄’s reported effects on gut microbiota vs. host metabolism?

Conflicting results often stem from:

  • Model variability : Germ-free vs. conventional animal models yield different microbial contributions.
  • Dosing regimes : Chronic vs. acute administration alters butyrate distribution.
  • Analytical sensitivity : Metagenomic vs. metabolomic datasets may highlight different pathways. Researchers should perform cross-study meta-analyses and use dual-labeling (e.g., ¹³C/²H) to dissect host-microbe interactions .

Q. How should researchers optimize protocols for in vivo ¹³C tracing using sodium butyrate-¹³C₄ in longitudinal studies?

Key steps include:

  • Route of administration : Intraperitoneal vs. oral gavage affects bioavailability.
  • Sampling frequency : Time-resolved blood/tissue sampling captures dynamic ¹³C enrichment.
  • Ethical compliance : Adhere to protocols for humane isotope use in animals. Pilot studies are essential to minimize isotopic waste and ensure ethical approval .

Methodological and Reporting Standards

Q. How should sodium butyrate-¹³C₄ data be presented to ensure reproducibility and compliance with journal guidelines?

  • Materials and Methods : Detail isotopic purity, vendor information (e.g., Product No. 488380), and storage conditions (e.g., -20°C, desiccated).
  • Supplementary Data : Provide raw NMR/MS spectra, flux calculations, and statistical code in appendices.
  • Ethical Statements : Declare compliance with isotope-use regulations and data availability .

Q. What statistical approaches are recommended for analyzing ¹³C enrichment data from sodium butyrate-¹³C�4 experiments?

Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. For multi-omics integration, apply false discovery rate (FDR) correction to reduce Type I errors. Tools like MetaboAnalyst or XCMS Online can visualize ¹³C enrichment patterns .

Cross-Disciplinary Applications

Q. How can sodium butyrate-¹³C₄ be used in conjunction with other isotopic tracers (e.g., ¹⁵N, ²H) to study metabolic crosstalk?

Dual- or triple-labeling experiments require orthogonal detection methods (e.g., ¹³C-NMR with ²H-MS). Ensure isotopic overlap is computationally corrected. Applications include studying butyrate’s role in immune cell metabolism or cancer progression .

Q. What are the challenges in translating sodium butyrate-¹³C₄ findings from preclinical models to human trials?

Human studies face:

  • Ethical constraints : Limited tissue sampling.
  • Microbiome variability : Use fecal ¹³C analysis or breath tests as proxies.
  • Dose scaling : Allometric models adjust doses from rodents to humans.
    Collaborative trials with standardized protocols are recommended .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Sodium butyrate-13C4
Reactant of Route 2
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